N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
Description
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that features a unique combination of pyrazole and benzothieno pyrimidine structures
Properties
Molecular Formula |
C21H30N6S |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H30N6S/c1-5-26(6-2)12-11-22-19-18-16-9-7-8-10-17(16)28-20(18)24-21(23-19)27-15(4)13-14(3)25-27/h13H,5-12H2,1-4H3,(H,22,23,24) |
InChI Key |
USAGLCPGHHWIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothieno pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s molecular formula (C<sub>21</sub>H<sub>30</sub>N<sub>6</sub>S) and functional groups dictate its chemical behavior :
-
Pyrimidine ring : Susceptible to nucleophilic substitution at the 4-position.
-
Pyrazole ring : 3,5-dimethyl substituents sterically hinder electrophilic attacks but enable coordination with metals.
-
Benzothiophene system : The sulfur atom can undergo oxidation.
-
Diethylaminoethyl side chain : A potential site for alkylation or protonation.
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic displacement at the 4-position.
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Displacement of amine | KOH/DMSO, 80°C | Replacement with thiols or alcohols |
| Aromatic substitution | CuI catalysis, aryl halides | Cross-coupled derivatives |
Example:
Reaction with thiophenol in DMSO under basic conditions replaces the diethylaminoethyl group with a thiophenyl moiety, forming a sulfur-bridged analog.
Acid-Mediated Ring Transformations
The tetrahydrobenzothieno[2,3-d]pyrimidine system undergoes ring-opening under strong acidic conditions:
-
HCl (conc.)/EtOH, reflux : Protonation of the pyrimidine nitrogen weakens the C-N bond, leading to ring cleavage and formation of a thiophene-carboxamide intermediate.
-
H<sub>2</sub>SO<sub>4</sub> : Sulfonation at the benzothiophene ring’s α-position.
Oxidation Reactions
The benzothiophene sulfur atom is oxidized to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 4 hrs | Sulfoxide (C<sub>21</sub>H<sub>30</sub>N<sub>6</sub>OS) | Enhanced solubility in polar media |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone (C<sub>21</sub>H<sub>30</sub>N<sub>6</sub>O<sub>2</sub>S) | Improved metabolic stability |
Coordination Chemistry
The pyrazole nitrogen and pyrimidine ring act as ligands for transition metals:
-
Pd(II) complexes : Formed in ethanol/water mixtures, used in catalytic cross-coupling reactions.
-
Cu(I) coordination : Enhances stability in radical-mediated transformations.
Scientific Research Applications
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole share structural similarities and exhibit comparable biological activities.
Benzothieno Pyrimidine Derivatives: These compounds also possess similar core structures and are studied for their potential therapeutic applications.
Uniqueness
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine stands out due to its unique combination of pyrazole and benzothieno pyrimidine structures, which may confer distinct biological and chemical properties .
Biological Activity
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C21H30N6S
- Molecular Weight: 398.6 g/mol
- IUPAC Name: N'-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity: The compound has been investigated for its effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties: Studies suggest potential applications in reducing inflammation.
- Anticancer Activity: Preliminary data indicate that it may inhibit cancer cell proliferation.
Antimicrobial Activity
A significant area of research focuses on the antimicrobial properties of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine. In a study evaluating various derivatives of pyrimidine compounds:
| Compound | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| N'-compound | Staphylococcus aureus | 50 |
| N'-compound | Escherichia coli | 75 |
| N'-compound | Pseudomonas aeruginosa | 100 |
These results suggest that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines. Notably:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 37.22 |
| HeLa (Cervical) | 44.99 |
| A549 (Lung) | 60.72 |
These findings indicate that the compound may be as potent as some established chemotherapeutics like Doxorubicin .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. Research suggests that it could inhibit key enzymes involved in cell proliferation and inflammatory responses .
Case Studies
Several studies have explored the biological effects of related compounds with similar structures:
- Study on Pyrimidine Derivatives: A series of pyrimidine derivatives were synthesized and tested for their antibacterial activity against various strains. The structure–activity relationship (SAR) was established to correlate chemical modifications with biological efficacy .
- Anticancer Screening: A drug library screening identified several pyrazole derivatives with significant anticancer activity against multicellular spheroids representing tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
